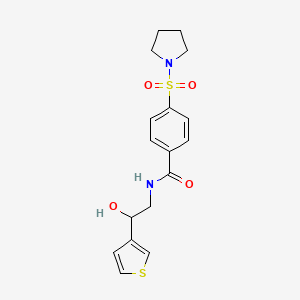

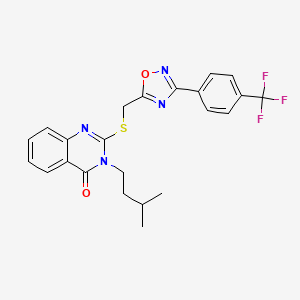

![molecular formula C14H10F2N2O2S2 B2590991 7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899976-98-8](/img/structure/B2590991.png)

7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a chemical compound. It belongs to the class of compounds known as 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxides, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .

Synthesis Analysis

In 2010, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides . In order to increase the inhibitory activity of compound 15a–d, a fluorine atom was introduced at the 7-position of the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide .Molecular Structure Analysis

The molecular formula of this compound is C14H10F2N2O2S2 and its molecular weight is 340.36.Chemical Reactions Analysis

The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .Applications De Recherche Scientifique

Tuberculostatic Activity

7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: has been investigated for its potential as a tuberculostatic agent. Tuberculosis (TB) remains a global health concern, and novel compounds are continuously explored for their efficacy against Mycobacterium tuberculosis. This compound has shown promising inhibitory effects against TB, making it a candidate for further study in the fight against this infectious disease .

Anticancer Properties

The same compound has also been evaluated for its anticancer activity. In particular, eight derivatives of this molecule demonstrated the ability to inhibit the growth of renal and non-small cell lung cancer cell lines. These findings suggest that 7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide could be explored as a potential anticancer agent .

Cardiovascular Effects

While not directly related to scientific research, it’s worth noting that benzothiadiazine 1,1-dioxides (to which this compound belongs) are known for their cardiovascular effects. They have been studied for their hypertensive properties and as ATP-sensitive potassium channel openers. Additionally, they inhibit insulin release, which may have implications for diabetes management .

Enzyme Inhibition

Compounds within the benzothiadiazine 1,1-dioxide family, including our target compound, act as inhibitors of various enzymes. Notably, they inhibit xanthine oxidase, HCV NS5B polymerase, and aldose reductase. These properties make them interesting candidates for drug development in enzyme-related disorders .

Broad-Spectrum Antibacterial and Antifungal Activity

Benzothiadiazine 1,1-dioxides exhibit broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis. Researchers have synthesized various heterocyclic compounds based on a sulfonamidine scaffold, aiming to develop effective chemotherapeutic agents for tuberculosis treatment. Our compound falls within this class and may contribute to combating bacterial and fungal infections .

Mécanisme D'action

Target of Action

Similar compounds, such as 1,2,4-benzothiadiazine 1,1-dioxides, are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .

Mode of Action

It’s worth noting that similar compounds, like 1,2,4-benzothiadiazine 1,1-dioxides, inhibit insulin release as a result of their activity as atp-sensitive potassium channel openers .

Biochemical Pathways

Related compounds, such as 1,2,4-benzothiadiazine 1,1-dioxides, are known to inhibit enzymes like xanthine oxidase, hcv ns5b polymerase, and aldose reductase .

Result of Action

Similar compounds have been evaluated for their tuberculostatic and anticancer activities .

Propriétés

IUPAC Name |

7-fluoro-3-[(3-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2O2S2/c15-10-3-1-2-9(6-10)8-21-14-17-12-5-4-11(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBLXUQZYFLPLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

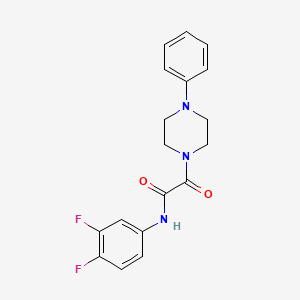

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2590909.png)

![3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B2590918.png)

![ethyl 2-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2590919.png)

![N-(2-chlorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590923.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2590924.png)

![N-[1-(1,3-Benzothiazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2590925.png)

![2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2590931.png)

![7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2590932.png)